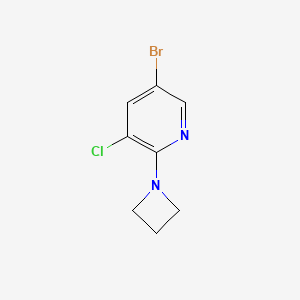

2-(azetidin-1-yl)-5-bromo-3-chloropyridine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(azetidin-1-yl)-5-bromo-3-chloropyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClN2/c9-6-4-7(10)8(11-5-6)12-2-1-3-12/h4-5H,1-3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZWGUCVJHWDPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=C(C=C(C=N2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Azetidin 1 Yl 5 Bromo 3 Chloropyridine

Retrosynthetic Analysis of the 2-(azetidin-1-yl)-5-bromo-3-chloropyridine Core

A retrosynthetic analysis of the target molecule, this compound, reveals several potential synthetic disconnections. The most apparent disconnection is the C-N bond between the pyridine (B92270) ring and the azetidine (B1206935) moiety. This bond can be formed through either a nucleophilic aromatic substitution (SNAr) or a palladium-catalyzed cross-coupling reaction.

Scheme 1: Key Retrosynthetic Disconnections

Disconnection A (C-N Bond): This leads back to a dihalopyridine precursor, such as 2,3-dichloro-5-bromopyridine or 2-bromo-3-chloro-5-iodopyridine (B12097875), and azetidine. The choice of leaving group at the 2-position of the pyridine is crucial for the success of both SNAr and cross-coupling approaches.

Disconnection B (C-Br Bond): This disconnection suggests a later-stage bromination of a 2-(azetidin-1-yl)-3-chloropyridine intermediate. This could be achieved through electrophilic aromatic substitution or a directed ortho-metalation strategy.

Disconnection C (C-Cl Bond): This is a less common strategy but could involve the chlorination of a pre-functionalized pyridine ring.

This analysis highlights two primary forward synthetic strategies: building the pyridine core with the desired halogenation pattern first, followed by the introduction of the azetidine ring, or introducing the azetidine ring to a simpler pyridine scaffold and then performing the halogenation steps.

Optimized Synthetic Routes via Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution is a powerful tool for the synthesis of substituted pyridines. The electron-deficient nature of the pyridine ring, particularly when substituted with electron-withdrawing groups, facilitates the attack of nucleophiles.

Regioselective Introduction of the Azetidine Moiety

The regioselective substitution of a halogen on a polyhalogenated pyridine is a key challenge. In a starting material like 2,3-dichloro-5-bromopyridine, the chlorine at the 2-position is generally more activated towards nucleophilic attack than the chlorine at the 3-position or the bromine at the 5-position. This is due to the activating effect of the ring nitrogen on the ortho and para positions.

A typical procedure would involve the reaction of 2,3-dichloro-5-bromopyridine with azetidine in a suitable solvent, often in the presence of a base to neutralize the generated HCl.

Table 1: Representative Conditions for SNAr of Azetidine with Dihalopyridines

| Starting Material | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) |

| 2,3-Dichloro-5-bromopyridine | Azetidine | K₂CO₃ | DMSO | 80-100 | Moderate to Good |

| 2,3-Dichloro-5-bromopyridine | Azetidine hydrochloride | DIPEA | NMP | 100-120 | Good |

Data is illustrative and based on general principles of SNAr on dihalopyridines.

The choice of base and solvent can significantly impact the reaction rate and yield. Polar aprotic solvents like DMSO or NMP are commonly employed to enhance the solubility of the reactants and facilitate the reaction.

Directed Ortho-Metalation and Halogenation Approaches

An alternative strategy involves introducing the bromine atom at a later stage. This can be achieved through directed ortho-metalation (DoM). In this approach, the azetidinyl group at the 2-position can direct the metalation to the adjacent 3-position. However, to achieve the desired 5-bromo substitution, one would start with 2-(azetidin-1-yl)-3-chloropyridine. The azetidinyl group is not a strong directing group for lithiation at the 5-position.

A more plausible route would involve the bromination of a pre-existing 2-(azetidin-1-yl)-3-chloropyridine. While direct electrophilic bromination might lack regioselectivity, a directed approach could be envisioned. However, the most straightforward approach remains the SNAr reaction on a pre-halogenated pyridine.

A related strategy could involve the synthesis of 2-amino-5-bromo-3-chloropyridine, followed by a transformation of the amino group. However, the direct introduction of the azetidine ring via SNAr is generally more efficient. The synthesis of 2-amino-5-bromo-3-iodopyridine (B1270907) has been reported starting from 2-aminopyridine, involving bromination with NBS and subsequent iodination. researchgate.net This highlights the feasibility of constructing such halogenated pyridine cores.

Palladium-Catalyzed Cross-Coupling Methodologies for Azetidine-Pyridine Linkages

Palladium-catalyzed cross-coupling reactions have become indispensable in modern organic synthesis for the formation of C-N bonds.

Buchwald-Hartwig Amination Strategies

The Buchwald-Hartwig amination is a premier method for the N-arylation of amines. This reaction typically involves a palladium catalyst, a phosphine (B1218219) ligand, and a base. For the synthesis of this compound, this would involve the coupling of azetidine with a suitable dihalopyridine.

The reactivity of halopyridines in Buchwald-Hartwig reactions generally follows the order I > Br > Cl. Therefore, starting with 2-bromo-3-chloro-5-iodopyridine could be advantageous, allowing for selective coupling at the most reactive site. However, the more readily available 2,3-dichloro-5-bromopyridine can also be used, with the coupling occurring preferentially at the 2-position.

Table 2: Typical Conditions for Buchwald-Hartwig Amination

| Aryl Halide | Amine | Catalyst | Ligand | Base | Solvent | Temperature (°C) |

| 2-Bromo-3-chloropyridine | Azetidine | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 |

| 2,3-Dichloro-5-bromopyridine | Azetidine | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100-120 |

Data is illustrative and based on general conditions for Buchwald-Hartwig amination of halopyridines. nih.govresearchgate.net

The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or t-BuXPhos often providing the best results. nih.gov The base also plays a crucial role, with common choices including sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs₂CO₃). nih.gov

Other Transition-Metal Catalyzed Coupling Reactions

While palladium catalysis is the most common, other transition metals like copper can also mediate C-N bond formation, primarily through Ullmann-type couplings. However, these reactions often require higher temperatures and can have a more limited substrate scope compared to modern palladium-catalyzed methods. For the synthesis of this compound, palladium-catalyzed approaches generally offer superior efficiency and milder reaction conditions.

Stereoselective Synthesis of Analogues Incorporating Chiral Azetidine Moieties

The introduction of chirality into analogues of this compound, specifically through a stereodefined azetidine ring, can significantly impact their biological activity. The development of synthetic routes to enantiomerically enriched analogues relies on established and emerging principles of asymmetric synthesis. Key strategies include the use of chiral auxiliaries, chiral catalysts, and the construction from a chiral pool.

One prevalent strategy involves the use of chiral auxiliaries, which are temporarily incorporated into the synthetic sequence to direct the stereochemical outcome of a key reaction. numberanalytics.com For the synthesis of chiral azetidines, inexpensive and readily available chiral tert-butanesulfinamides have proven effective. acs.org This approach allows for the creation of C2-substituted azetidines with a variety of substituents (aryl, vinyl, alkyl) in a three-step process with good diastereoselectivity. acs.org The chiral auxiliary can be cleaved after the formation of the azetidine ring, providing access to the desired enantiopure building block. acs.org

Chiral catalysis offers a more atom-economical approach to stereoselectivity. numberanalytics.com Transition metal complexes featuring chiral ligands can catalyze asymmetric reactions to form pyridine derivatives. numberanalytics.com For instance, cinchona alkaloids have been used as chiral bases to catalyze the enantioselective transformation of 4-formyloxyazetidinone into 4-aryloxyazetidinones, demonstrating the potential for catalytic enantioselective functionalization of the azetidine ring. nih.gov Similarly, borane-catalyzed hydroboration of pyridines followed by enantioselective iridium-catalyzed allylation can produce C3-allylated pyridines with excellent enantioselectivity, a strategy that could be adapted for the functionalization of the pyridine core in these analogues. acs.org

The synthesis can also commence from enantiomerically pure starting materials. Optically pure C2-symmetrical cyclic amines, for example, can be synthesized from diols obtained via the enantioselective reduction of diketones catalyzed by a chiral β-ketoiminato cobalt(II) complex. organic-chemistry.org These chiral amines can then be used to construct more complex molecules.

A representative, albeit generalized, pathway for accessing a chiral analogue could involve the initial synthesis of a chiral 2-substituted azetidine. This can be achieved through methods like the Ellman tert-butanesulfinamide approach. acs.org The resulting enantiopure azetidine can then undergo a nucleophilic aromatic substitution (SNAr) reaction with a suitable dihalopyridine, such as 2,3-dichloro-5-bromopyridine, to yield the final chiral analogue. The regioselectivity of this substitution is a critical consideration.

Table 1: Comparison of Stereoselective Strategies for Chiral Azetidine Synthesis

| Strategy | Key Features | Potential Advantages | Potential Challenges |

| Chiral Auxiliaries | Temporary use of a chiral molecule (e.g., tert-butanesulfinamide) to direct stereochemistry. acs.org | Broad substrate scope, predictable stereochemical outcome, both enantiomers often accessible. acs.org | Requires additional steps for attachment and removal of the auxiliary. |

| Chiral Catalysis | Use of a substoichiometric amount of a chiral catalyst (e.g., metal-ligand complex, organocatalyst) to induce enantioselectivity. numberanalytics.comnih.gov | High atom economy, potential for high turnover numbers. numberanalytics.com | Catalyst development can be challenging, may have a narrower substrate scope. |

| Chiral Pool Synthesis | Starting from naturally occurring, enantiomerically pure compounds. | Access to optically pure materials. | Limited availability and structural diversity of starting materials. |

Green Chemistry Principles and Sustainable Synthesis of the this compound Scaffold

The integration of green chemistry principles into the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving economic viability. This involves the use of environmentally benign solvents, catalysts, and starting materials, as well as the design of more efficient reaction protocols. researchgate.netnih.gov

A key aspect of greening the synthesis of pyridine derivatives is the use of sustainable starting materials. Researchers are exploring the use of biomass-derived feedstocks, such as glycerol (B35011), to produce pyridine bases. researchgate.netacsgcipr.org Catalytic processes have been developed to convert glycerol to acrolein, which can then react with ammonia (B1221849) over solid acid catalysts like ZSM-5 zeolites to form pyridines. researchgate.net While direct application to this specific halogenated scaffold is complex, the underlying principle of using renewable feedstocks is a primary goal.

The choice of solvent is another critical factor. The use of greener solvents, such as cyclopentyl methyl ether (CPME), which is more environmentally responsible, has been demonstrated in the synthesis of functionalized azetidines. uniba.it One-pot multicomponent reactions represent a highly efficient and green strategy, as they reduce the number of synthetic steps, minimize waste generation, and save time and resources. researchgate.netnih.gov The synthesis of pyridine derivatives through one-pot, four-component reactions under microwave irradiation in ethanol (B145695) has been shown to provide excellent yields in very short reaction times. nih.gov

The development of green catalysts is also paramount. nih.gov The use of solid acid catalysts like zeolites in pyridine synthesis from glycerol is an example of employing recyclable and more environmentally friendly catalysts. researchgate.net For the halogenation steps, which are often a source of environmental concern, newer methods are being developed. Selective halogenation of pyridines can be achieved under milder conditions, for instance, by converting the pyridine to a Zincke imine intermediate, which then undergoes regioselective halogenation. nih.govchemrxiv.org

Table 2: Application of Green Chemistry Principles to Pyridine Synthesis

| Green Chemistry Principle | Application in Pyridine/Azetidine Synthesis | Example | Reference |

| Use of Renewable Feedstocks | Synthesis of pyridine bases from glycerol. | Catalytic conversion of glycerol to acrolein, followed by reaction with ammonia over a ZSM-5 catalyst. | researchgate.net |

| Atom Economy / One-Pot Reactions | Multicomponent synthesis of substituted pyridines. | Four-component reaction of an aldehyde, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium (B1175870) acetate. | nih.gov |

| Use of Safer Solvents | Replacement of hazardous solvents with greener alternatives. | Use of cyclopentyl methyl ether (CPME) for the synthesis of functionalized azetidines. | uniba.it |

| Catalysis | Employment of reusable and less toxic catalysts. | Use of solid acid zeolite catalysts for pyridine synthesis. | researchgate.net |

| Energy Efficiency | Use of microwave irradiation to accelerate reactions. | Microwave-assisted one-pot synthesis of pyridine derivatives in ethanol. | nih.gov |

Continuous-Flow Synthesis Approaches for Scalable Production

For the large-scale production of this compound, continuous-flow chemistry offers significant advantages over traditional batch processing. numberanalytics.com Flow chemistry involves performing reactions in a continuous stream through a reactor, which allows for precise control over reaction parameters, enhanced heat and mass transfer, and improved safety, especially when dealing with hazardous reagents or exothermic reactions. numberanalytics.comorganic-chemistry.orgresearchgate.net

The synthesis of pyridine derivatives has been successfully translated to flow systems. For example, the N-oxidation of pyridines has been achieved with high efficiency and stability in a continuous-flow microreactor using a titanium silicalite (TS-1) catalyst and hydrogen peroxide. organic-chemistry.orgresearchgate.net This system operated for over 800 hours without loss of catalyst activity, highlighting its potential for large-scale production. organic-chemistry.org The synthesis of other heterocyclic systems, such as pyrazoles, has also been significantly improved using flow conditions, with reaction times reduced from hours to minutes. mdpi.com

The formation of the azetidine ring and its functionalization can also benefit from flow technology. The generation of highly reactive C3-lithiated azetidine intermediates has been effectively managed in a continuous-flow setup, allowing for subsequent functionalization at higher temperatures than would be feasible in batch. uniba.itresearchgate.net Similarly, the synthesis of azetidinium salts from epichlorohydrin (B41342) has been improved in terms of yield and safety by transitioning from batch to a flow process. researchgate.net

A scalable, continuous-flow synthesis of this compound would likely involve a multi-step sequence in a connected series of flow reactors. This could start with the flow synthesis of the azetidine ring, potentially from a precursor like N-Boc-3-iodoazetidine, followed by its reaction with the dihalopyridine in a subsequent flow module. This "telescoped" synthesis minimizes manual handling of intermediates and can lead to a more efficient and automated production process. mdpi.com

Table 3: Advantages of Continuous-Flow Synthesis for the Production of the Target Scaffold

| Feature | Advantage in Flow Chemistry | Relevance to Target Synthesis | Reference |

| Enhanced Safety | Better control over exothermicity and handling of hazardous reagents. | The halogenation and lithiation steps can be better controlled, reducing risks. | numberanalytics.comuniba.it |

| Scalability | Production can be increased by running the system for longer periods or by "numbering-up" reactors. | Facilitates the transition from laboratory-scale synthesis to industrial production. | organic-chemistry.orgresearchgate.net |

| Improved Efficiency | Reduced reaction times and often higher yields due to superior process control. | Faster production cycles and potentially higher purity of the final product. | mdpi.com |

| Process Control | Precise control over temperature, pressure, and residence time. | Allows for fine-tuning of reaction conditions to maximize yield and minimize byproducts. | organic-chemistry.org |

| Automation | Potential for fully automated, end-to-end synthesis. | Reduces manual labor and improves reproducibility. | rsc.org |

Advanced Spectroscopic and Analytical Characterization Techniques in Research on 2 Azetidin 1 Yl 5 Bromo 3 Chloropyridine

High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Products

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of novel compounds with high precision and accuracy. longdom.org For 2-(azetidin-1-yl)-5-bromo-3-chloropyridine, HRMS provides an exact mass measurement, typically with sub-ppm accuracy, which allows for the confident confirmation of its molecular formula (C₈H₈BrClN₂). nih.gov The technique is sensitive enough to distinguish between molecules with very similar nominal masses, which is critical in complex synthetic pathways. researchgate.net

In the synthesis of this compound, which may involve the reaction of a dihalogenated pyridine (B92270) like 3,5-dibromo-2-chloropyridine with azetidine (B1206935), HRMS can be employed to monitor the reaction's progress. nih.govmdpi.comnih.gov It can identify starting materials, reaction intermediates, the final product, and any potential side products within the reaction mixture. researchgate.net The distinct isotopic pattern created by the presence of both bromine and chlorine atoms serves as a unique signature, further aiding in the identification of halogenated species. rsc.orgresearchgate.net

Table 1: Exemplary High-Resolution Mass Spectrometry Data

| Compound/Fragment | Molecular Formula | Calculated Exact Mass (m/z) | Observed Isotopic Pattern |

| [M+H]⁺ of Target Compound | C₈H₉BrClN₂⁺ | 246.9692 | Complex pattern due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl isotopes |

| [M]⁺ of Precursor | C₅H₂Br₂ClN⁺ | 270.8324 | Complex pattern due to two Br and one Cl atom |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the elucidation of molecular structures in solution. omicsonline.org For a molecule like this compound, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments is required for a complete and unambiguous assignment of all atoms. ipb.ptresearchgate.net

¹H NMR: This experiment provides information on the number of different types of protons and their connectivity. The pyridine ring is expected to show two aromatic proton signals, while the azetidine ring will display signals in the aliphatic region.

¹³C NMR: This provides the number of distinct carbon environments. The spectrum will show signals for the five carbons of the pyridine ring and the three carbons of the azetidine ring.

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) couplings within the same spin system, helping to assign the protons on the azetidine ring and to confirm the relationship between the two pyridine protons. youtube.com

2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of each carbon based on the known assignment of its attached proton. numberanalytics.com

2D HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial as it shows correlations between carbons and protons that are separated by two or three bonds. numberanalytics.com It provides the key data to connect the azetidine substituent to the pyridine core by showing a correlation from the azetidine protons to the C2 carbon of the pyridine ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Atom Position | Predicted ¹H Shift | Predicted ¹³C Shift | Key HMBC Correlations |

| Pyridine-H4 | ~8.0 | ~148 | C2, C5, C6 |

| Pyridine-H6 | ~8.2 | ~145 | C2, C4, C5 |

| Azetidine-H2'/H4' | ~4.0 (triplet) | ~52 | C2, C3' |

| Azetidine-H3' | ~2.4 (quintet) | ~18 | C2', C4' |

| Pyridine-C2 | - | ~155 | H4, H6, H2' |

| Pyridine-C3 | - | ~118 | H4 |

| Pyridine-C5 | - | ~115 | H4, H6 |

X-Ray Crystallography for Solid-State Structural Elucidation and Conformational Analysis

While NMR provides the structure in solution, X-ray crystallography offers the definitive three-dimensional structure of a molecule in the solid state. mdpi.com This technique is invaluable for confirming the exact substitution pattern on the pyridine ring, leaving no ambiguity. researchgate.net For this compound, a single-crystal X-ray diffraction study would yield precise data on bond lengths, bond angles, and torsion angles. mdpi.com

This analysis would also reveal the molecule's conformation, particularly the dihedral angle between the plane of the pyridine ring and the azetidine ring. Intermolecular interactions in the crystal lattice, such as hydrogen bonding or halogen bonding, can also be identified, providing insight into the solid-state packing of the molecules. acs.org

Table 3: Hypothetical X-Ray Crystallographic Data

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| C-Cl Bond Length | ~1.74 Å |

| C-Br Bond Length | ~1.90 Å |

| C2-N(azetidine) Bond Length | ~1.38 Å |

| Pyridine-Azetidine Dihedral Angle | ~35° |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups and bonding within a molecule. epequip.comresearchgate.net These two techniques are complementary; FT-IR is sensitive to polar functional groups with strong dipole moment changes, while Raman is better for non-polar and symmetric bonds. nih.gov

For this compound, characteristic vibrational bands would be observed for:

Aromatic C-H stretching: Typically above 3000 cm⁻¹.

Pyridine ring stretching: A series of bands in the 1600-1400 cm⁻¹ region. nih.gov

Aliphatic C-H stretching (azetidine): Just below 3000 cm⁻¹. researchgate.net

C-N stretching: In the 1350-1250 cm⁻¹ region.

C-Cl stretching: In the 800-600 cm⁻¹ region.

C-Br stretching: In the 650-500 cm⁻¹ region.

Analysis of these bands confirms the presence of the key structural components of the molecule.

Table 4: Key Vibrational Spectroscopy Bands (cm⁻¹)

| Vibrational Mode | Expected FT-IR Frequency | Expected Raman Frequency |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| Aliphatic C-H Stretch | 2980 - 2850 | 2980 - 2850 |

| Pyridine Ring Stretch | 1580, 1470, 1420 | 1580, 1470, 1420 |

| C-N Stretch | ~1340 | Weak |

| C-Cl Stretch | ~750 | ~750 |

| C-Br Stretch | ~600 | ~600 |

Chromatographic Techniques for Purity Assessment and Separation of Complex Isomers

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are the gold standard for assessing the purity of pharmaceutical compounds and intermediates. moravek.comalwsci.compathogenia.com For this compound, a reversed-phase HPLC method would be developed to determine its purity, typically expressed as a percentage area of the main peak in the chromatogram. ijpsonline.comyoutube.com

These techniques are also critical for the separation of complex isomers that may be formed during synthesis. sielc.com For instance, if the starting material could lead to the formation of positional isomers (e.g., 4-(azetidin-1-yl)-5-bromo-3-chloropyridine), a well-developed chromatographic method would be essential to separate and quantify these different products. nih.govchromforum.orgrotachrom.comchromforum.org Coupling chromatography with mass spectrometry (LC-MS or GC-MS) provides a powerful hyphenated technique for both separating and identifying impurities. researchgate.net

Computational and Theoretical Studies on 2 Azetidin 1 Yl 5 Bromo 3 Chloropyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Orbitals

Density Functional Theory (DFT) is a cornerstone of quantum chemical calculations, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov For 2-(azetidin-1-yl)-5-bromo-3-chloropyridine, DFT calculations can provide a deep understanding of its electronic structure, which is fundamental to its reactivity and molecular interactions.

Detailed research findings from DFT calculations would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Following this, the electronic properties are calculated. A key aspect of this is the analysis of the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comlibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter, indicating the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine (B92270) ring and the nitrogen atom of the azetidine (B1206935) ring, while the LUMO is likely distributed over the pyridine ring, influenced by the electron-withdrawing halogen atoms. In some cases, for halogenated heterocycles, the LUMO+1 orbital may be more relevant for correlating with reactivity if the LUMO itself has minimal lobes on the carbon-halogen bonds. wuxibiology.com

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 3.2 D |

Note: The data in this table is illustrative and represents typical values that might be obtained from DFT calculations for a molecule of this type.

Conformational Analysis and Energy Landscapes of the Azetidine-Pyridine System

The conformational flexibility of this compound, particularly the orientation of the azetidine ring relative to the pyridine ring, can significantly impact its biological activity. Conformational analysis aims to identify the stable conformations (local energy minima) and the energy barriers between them.

By systematically rotating the bond connecting the azetidine nitrogen to the pyridine carbon and calculating the energy at each step, a potential energy surface can be generated. This reveals the most energetically favorable conformations. The puckering of the four-membered azetidine ring also contributes to the conformational landscape. These studies are crucial because the bioactive conformation that binds to a biological target may not be the lowest energy conformation in isolation. The presence of the azetidine ring introduces unique photophysical properties and can influence quantum efficiency in related systems. nih.gov

Table 2: Hypothetical Relative Energies of Key Conformations of this compound

| Conformation | Dihedral Angle (C-C-N-C) | Relative Energy (kcal/mol) |

| Global Minimum | 10° | 0.0 |

| Local Minimum | 170° | 1.5 |

| Transition State | 90° | 4.2 |

Note: The data in this table is illustrative. The dihedral angle refers to the rotation around the bond connecting the azetidine ring to the pyridine ring.

Prediction of Reactivity and Mechanistic Pathways via Quantum Chemical Methods

Quantum chemical methods are powerful tools for predicting the reactivity of a molecule and elucidating potential reaction mechanisms. nih.govbohrium.comrsc.org By analyzing the electronic structure and various reactivity descriptors derived from DFT, chemists can predict how this compound will behave in different chemical environments.

Reactivity descriptors such as Fukui functions and local softness can identify the most reactive sites within the molecule for nucleophilic, electrophilic, and radical attacks. mdpi.com For instance, the sites with the highest Fukui function for nucleophilic attack (f+) are the most electrophilic. In this compound, the carbon atoms attached to the chlorine and bromine atoms are expected to be susceptible to nucleophilic substitution. Quantum chemical calculations can also be used to model entire reaction pathways, including the structures and energies of transition states, to predict the feasibility and selectivity of a reaction. nih.gov

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction (Preclinical Focus)

In the context of preclinical drug discovery, molecular docking and molecular dynamics (MD) simulations are indispensable for predicting how a ligand like this compound might interact with a specific biological target, such as an enzyme or a receptor. nih.gov

Molecular docking predicts the preferred orientation of the ligand when bound to a target, forming a stable complex. researchgate.netnih.govnih.govmdpi.comuomustansiriyah.edu.iq The output of a docking simulation is a binding score, which estimates the binding affinity. For this compound, docking studies could explore its potential to bind to kinase domains, a common target for pyridine-containing drugs.

Following docking, MD simulations can provide a more dynamic and realistic picture of the ligand-target complex. nih.govjchemlett.comrsc.org These simulations model the movement of atoms over time, allowing researchers to assess the stability of the binding pose predicted by docking and to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex.

Table 3: Illustrative Molecular Docking and MD Simulation Results for this compound with a Hypothetical Kinase Target

| Parameter | Result |

| Docking Score (kcal/mol) | -8.5 |

| Key Interacting Residues | LYS76, GLU91, LEU148 |

| RMSD of Ligand during MD (Å) | 1.2 |

| Number of Stable H-Bonds | 2 |

Note: This data is for illustrative purposes and represents plausible outcomes from such simulations.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.com For analogues of this compound, a QSAR model could be developed to predict their activity based on calculated molecular descriptors.

To build a QSAR model, a dataset of analogues with known biological activities is required. For each analogue, a set of descriptors is calculated, which can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then used to create a regression model that correlates these descriptors with the observed activity. mdpi.com A robust QSAR model can then be used to predict the activity of new, unsynthesized analogues, helping to prioritize which compounds to synthesize and test experimentally.

Preclinical Biological Activity and Mechanism of Action Studies of 2 Azetidin 1 Yl 5 Bromo 3 Chloropyridine and Its Analogues

In Vitro Receptor Binding and Enzyme Inhibition Assays

In vitro receptor binding assays for analogues of 2-(azetidin-1-yl)-5-bromo-3-chloropyridine have revealed high affinity for nicotinic acetylcholine receptors (nAChRs). For instance, the analogue 5-[76Br]bromo-3-[[2(S)-azetidinyl]methoxy]pyridine ([76Br]BAP) has been characterized as a novel nAChR ligand. nih.gov Saturation experiments with [76Br]BAP in rat brain membranes indicated a single population of high-affinity binding sites. nih.gov The dissociation constant (KD) and maximal binding site density (Bmax) in different brain regions are summarized in the table below.

Table 1: In Vitro Binding Properties of [76Br]BAP in Rat Brain Membranes

| Brain Region | KD (pM) | Bmax (fmol/mg) |

|---|---|---|

| Cortex | 36 ± 9 | 90 ± 17 |

| Thalamus | 30 ± 9 | 207 ± 33 |

Scatchard plot analysis for [76Br]BAP binding was nonlinear with Hill coefficients less than 1, suggesting the presence of a lower-affinity binding site in addition to the high-affinity site. nih.gov Autoradiography studies showed high binding of [76Br]BAP in the thalamus and presubiculum, moderate levels in the cortex and striatum, and low levels in the cerebellum and hippocampus. nih.gov

Information regarding the specific enzyme inhibition profile of this compound is not extensively detailed in the available literature. However, related azetidinone-containing compounds have been investigated for their inhibitory effects on various enzymes. For example, certain 3-methoxy-β-lactams, which share the azetidinone core, have demonstrated a significant decrease in AKT kinase activity, a key enzyme in cell survival pathways. mdpi.com

Cellular Pathway Modulation and Signaling Cascade Analysis

Analogues of this compound, particularly those containing a 2-azetidinone (β-lactam) ring, have been shown to modulate cellular pathways leading to apoptosis and cell cycle arrest. Chiral azetidin-2-ones have been designed as analogues of combretastatin A-4 to disrupt tubulin polymerization, which in turn induces cellular apoptosis. mdpi.com

Studies on 3-hydroxy-1,4-diaryl-2-azetidinones have demonstrated apoptosis induction in colon cancer cells through the activation of AMP-activated protein kinase (AMPK). mdpi.com In another example, a 3-chloro-β-lactam analogue, compound 10n, was found to promote apoptosis by regulating the expression of the pro-apoptotic protein BAX and the anti-apoptotic proteins Bcl-2 and Mcl-1 in MCF-7 breast cancer cells. mdpi.com The antimitotic properties of novel β-lactam analogues of CA-4 have been attributed to their ability to induce G2/M phase arrest and subsequent apoptosis. nih.gov

The cytotoxic action of some azetidinone analogues is linked to their influence on cell cycle progression. For instance, compound 10n was shown to cause mitotic catastrophe by targeting tubulin, leading to cell cycle arrest. mdpi.com Similarly, other 3-(prop-1-en-2-yl)azetidin-2-one analogues of combretastatin A-4 arrested MCF-7 cells in the G2/M phase, which resulted in cellular apoptosis. nih.gov

Target Identification and Validation Strategies at the Molecular Level

For analogues of this compound, target identification has often focused on neuronal nicotinic acetylcholine receptors (nAChRs) and tubulin. The analgesic properties of compounds like (R)-2-chloro-5-(2-azetidinylmethoxy)pyridine (ABT-594) are mediated through their action on nAChRs. nih.gov

In the context of anticancer activity, tubulin has been identified as a key molecular target for many azetidin-2-one derivatives. mdpi.comnih.gov These compounds are designed as colchicine-binding site inhibitors, disrupting tubulin polymerization and leading to antimitotic effects. nih.gov Molecular docking studies have been employed to explore the potential molecular interactions between novel 3-chloro-β-lactams and the amino acid residues of the colchicine binding site on β-tubulin. mdpi.com

Structure-Activity Relationship (SAR) Investigations for Enhanced Biological Potency and Selectivity

Structure-activity relationship (SAR) studies on analogues of this compound have provided insights into the chemical features crucial for their biological activity. For a series of 3-pyridyl ether compounds acting as analgesic agents via nAChRs, the N-unsubstituted azetidine (B1206935) moiety and the 2-chloro substituent on the pyridine (B92270) ring were found to be important contributors to potent activity. nih.gov

In the development of azetidin-2-one based anticancer agents, SAR investigations have focused on modifications at various positions of the β-lactam ring. For combretastatin A-4 analogues, the stereochemistry of the C3 and C4 ring substituents is crucial, with a preference for the trans configuration. nih.gov The nature of the substituent at the N1 and C4 positions of the azetidinone ring also significantly influences antiproliferative activity. For instance, replacing the 3,4,5-trimethoxyphenyl group at N1 with a 3,5-dimethoxyphenyl substituent has been explored. mdpi.com

Modifications at the C3 position of the azetidin-2-one ring have also been systematically investigated. A series of azetidin-2-ones with prop-1-en-2-yl, allyl, and buta-1,3-dien-1-yl substituents at C3 have been synthesized and evaluated for their cytotoxic effects. nih.gov

Table 2: Summary of Key SAR Findings for Analogues

| Analogue Series | Key Structural Feature for Activity | Biological Target/Activity |

|---|---|---|

| 3-Pyridyl Ethers | N-unsubstituted azetidine, 2-chloro pyridine | nAChR agonism (analgesic) |

| Azetidin-2-one CA-4 Analogues | trans stereochemistry at C3/C4 | Tubulin inhibition (antiproliferative) |

| 1,4-Diarylazetidin-2-ones | 3,5-dimethoxyphenyl at N1 | Antiproliferative |

| C3-Substituted Azetidin-2-ones | Prop-1-en-2-yl, allyl, buta-1,3-dien-1-yl at C3 | Antiproliferative |

Development of Fluorescent Probes and Chemical Tools for In Vitro Biological Research

While specific fluorescent probes based on the this compound scaffold are not widely reported, the development of fluorescent probes from related heterocyclic systems, such as imidazopyridines, is an active area of research. nih.govresearchgate.net These probes are designed to exploit fluorescence mechanisms like photoinduced electron transfer (PET), intramolecular charge transfer (ICT), and fluorescence resonance energy transfer (FRET) for applications in bioimaging and metal ion detection. nih.govresearchgate.net

The pyridine core of this compound could potentially be functionalized with fluorophores to create chemical tools for studying its biological targets and pathways. The synthesis of such probes would enable real-time visualization of the compound's distribution and interaction with cellular components in in vitro biological research.

In Silico ADME Prediction and Pharmacokinetic Profiling at the Computational Level

In silico absorption, distribution, metabolism, and excretion (ADME) predictions are crucial in the early stages of drug discovery to assess the drug-like properties of new chemical entities. For bromo-pyridyl tethered 3-chloro 2-azetidinone derivatives, in silico ADME studies have suggested that these compounds are suitable for oral bioavailability and possess drug-like characteristics with minimal predicted toxicity. researchgate.net

Computational tools are also used to predict the pharmacokinetic profiles of novel compounds. Molecular docking and molecular dynamics simulations are employed to understand the binding interactions of these compounds with their target proteins, which can correlate with their biological activity and disposition. dergipark.org.trnih.gov For a series of novel azetidin-2-one derivatives, in silico studies predicted satisfactory binding to the epidermal growth factor receptor (EGFR) and compliance with Swiss-ADME parameters, indicating potential for oral activity. dergipark.org.tr

Future Directions and Emerging Research Opportunities for 2 Azetidin 1 Yl 5 Bromo 3 Chloropyridine

Exploration of Novel and Diverse Synthetic Methodologies for Scaffold Diversification

The diversification of the 2-(azetidin-1-yl)-5-bromo-3-chloropyridine scaffold is paramount for exploring its full potential. Future research should focus on developing novel and efficient synthetic strategies to generate a library of analogues with diverse functionalities.

One promising avenue is the use of modern cross-coupling reactions. For instance, the bromine atom at the 5-position is an ideal handle for Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions would allow for the introduction of a wide range of aryl, heteroaryl, alkynyl, and amino substituents, respectively. The chlorine atom at the 3-position, while generally less reactive than bromine, could also be targeted for selective functionalization under specific catalytic conditions.

Furthermore, late-stage functionalization techniques, such as C-H activation, could be explored to introduce new substituents directly onto the pyridine (B92270) ring or the azetidine (B1206935) moiety. This approach avoids the need for de novo synthesis of each analogue and allows for the rapid generation of a diverse set of compounds from a common intermediate.

Another area of interest is the modification of the azetidine ring. Ring-opening reactions followed by derivatization could lead to novel acyclic amine analogues. Conversely, the synthesis of substituted azetidines prior to their installation on the pyridine core would allow for the introduction of stereocenters and other functional groups that could modulate the compound's biological activity and physicochemical properties.

A summary of potential diversification strategies is presented in the table below.

| Position | Methodology | Potential New Functionalities |

| 5-Bromo | Suzuki Coupling | Aryl, Heteroaryl |

| 5-Bromo | Sonogashira Coupling | Alkynyl |

| 5-Bromo | Buchwald-Hartwig Amination | Primary and Secondary Amines |

| 3-Chloro | Selective Cross-Coupling | Aryl, Heteroaryl (under specific conditions) |

| Pyridine C-H | C-H Activation | Alkyl, Aryl, Halogen |

| Azetidine Ring | Ring Opening/Derivatization | Substituted acyclic amines |

Advanced Computational Approaches for Structure-Based Design and De Novo Ligand Discovery

Computational chemistry and molecular modeling offer powerful tools to guide the rational design of novel analogues of this compound. Structure-based drug design (SBDD) can be employed if a specific biological target is identified. This involves docking studies of virtual libraries of derivatives into the active site of the target protein to predict binding affinities and modes of interaction. These in silico predictions can then be used to prioritize the synthesis of the most promising compounds.

In the absence of a known target, ligand-based drug design (LBDD) approaches can be utilized. Pharmacophore modeling and quantitative structure-activity relationship (QSAR) studies can be performed on a series of synthesized analogues to identify the key structural features responsible for their biological activity. This information can then be used to design new compounds with enhanced potency and selectivity.

De novo ligand discovery algorithms can also be employed to generate entirely new molecular structures that are predicted to bind to a specific target. These algorithms can use the this compound scaffold as a starting point or a fragment for the design of novel ligands.

Discovery of New Biological Targets and Mechanisms of Action through High-Throughput Screening and Omics Technologies

To unlock the therapeutic potential of this compound and its derivatives, it is crucial to identify their biological targets and elucidate their mechanisms of action. High-throughput screening (HTS) of large compound libraries against a diverse panel of biological assays is a powerful approach for initial hit identification.

Phenotypic screening, where the effect of a compound is assessed in a cell-based or whole-organism model, can reveal unexpected biological activities without prior knowledge of the molecular target. Hits from phenotypic screens can then be followed up with target deconvolution studies to identify the responsible protein or pathway.

Modern "omics" technologies, such as genomics, proteomics, and metabolomics, can provide a comprehensive understanding of the cellular response to a compound. For example, chemoproteomics can be used to directly identify the protein targets of a compound by using chemical probes. Transcriptomics (e.g., RNA-seq) can reveal changes in gene expression profiles, providing insights into the affected biological pathways.

Development of More Sustainable and Environmentally Benign Synthetic Processes

The development of sustainable and environmentally friendly synthetic routes for this compound and its analogues is a critical consideration for its potential large-scale production. This involves the application of the principles of green chemistry, such as:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible.

Catalysis: Utilizing catalytic reagents in small amounts instead of stoichiometric reagents.

Flow chemistry offers a promising platform for the development of sustainable synthetic processes. Continuous-flow reactors can offer improved heat and mass transfer, enhanced safety, and the potential for in-line purification, leading to more efficient and environmentally friendly manufacturing. Biocatalysis, using enzymes to perform specific chemical transformations, can also be explored as a green alternative to traditional chemical methods.

Integration with Artificial Intelligence and Machine Learning for Accelerated Chemical Discovery and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemical discovery. These technologies can be applied at various stages of the research and development pipeline for this compound.

ML models can be trained on existing chemical and biological data to predict the properties of virtual compounds, such as their bioactivity, toxicity, and physicochemical properties. This can help to prioritize the synthesis of the most promising candidates and reduce the number of costly and time-consuming experiments.

Furthermore, AI and ML can be used to analyze large datasets from HTS and omics studies to identify novel structure-activity relationships and to generate hypotheses about the mechanism of action of a compound. This data-driven approach can accelerate the entire discovery and optimization process.

Q & A

Basic Question: What are the optimized synthetic routes for preparing 2-(azetidin-1-yl)-5-bromo-3-chloropyridine, and how do reaction conditions influence yield and purity?

Methodological Answer:

The synthesis typically involves three key steps:

Pyridine Core Formation : Use the Hantzsch pyridine synthesis or cross-coupling reactions to construct the pyridine ring. For bromination at the 5-position, electrophilic substitution with N-bromosuccinimide (NBS) under controlled temperature (0–25°C) is effective .

Azetidine Introduction : Perform nucleophilic substitution using azetidine with a pre-functionalized pyridine intermediate (e.g., 2-chloro-5-bromo-3-chloropyridine) in a polar aprotic solvent (e.g., DMF) with a base like K₂CO₃ at 80–100°C .

Chlorination : Utilize N-chlorosuccinimide (NCS) or Cl₂ gas in the presence of a Lewis acid catalyst (e.g., FeCl₃) for regioselective chlorination at the 3-position .

Critical Factors :

- Solvent Choice : DMF enhances nucleophilicity for azetidine attachment but may lead to side reactions if not anhydrous.

- Temperature Control : Excessive heat during chlorination can cause over-halogenation.

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization improves purity.

Basic Question: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement) to resolve structural ambiguities. The bromine atom’s heavy atom effect aids phasing, but twinning may require specialized refinement protocols .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ expected at m/z 286.97 for C₈H₇BrClN₂) .

Advanced Question: How can researchers resolve contradictions in reported reactivity data for halogenated pyridines, such as unexpected substitution patterns in cross-coupling reactions?

Methodological Answer:

Contradictions often arise from:

- Electronic Effects : The electron-withdrawing azetidine group at C2 alters the pyridine ring’s electron density, making C5-Br less reactive in Suzuki-Miyaura couplings compared to unsubstituted bromopyridines. Use Pd(PPh₃)₄ with arylboronic acids in THF/H₂O at 60°C to enhance reactivity .

- Steric Hindrance : The azetidine group may block access to C5-Br. Employ bulky ligands (e.g., XPhos) to mitigate steric effects .

- Competing Pathways : Bromine at C5 may undergo elimination under basic conditions. Monitor pH and avoid strong bases (e.g., NaOH) during coupling .

Advanced Question: What strategies are recommended for addressing crystallographic challenges (e.g., twinning or disorder) in this compound derivatives?

Methodological Answer:

- Twinning : Use SHELXL’s TWIN and BASF commands to model twin domains. High-resolution data (≤ 0.8 Å) improves refinement stability .

- Disordered Azetidine : Apply restraints (e.g., SIMU, DELU) to maintain reasonable geometry. If unresolved, omit the disordered region and refine occupancy factors .

- Thermal Motion : Low-temperature data collection (100 K) reduces atomic displacement parameters (ADPs), enhancing model accuracy .

Advanced Question: How does the azetidine moiety influence the compound’s biological activity compared to analogous piperidine or pyrrolidine derivatives?

Methodological Answer:

- Conformational Rigidity : Azetidine’s smaller ring size (4-membered vs. 5- or 6-membered) restricts flexibility, potentially improving target binding specificity.

- Hydrogen Bonding : The azetidine nitrogen acts as a hydrogen bond donor, enhancing interactions with enzymatic active sites (e.g., kinases) .

- Metabolic Stability : Azetidine’s strained ring may resist oxidative metabolism better than pyrrolidine, as shown in comparative cytochrome P450 assays .

Advanced Question: What are the mechanistic implications of the bromine atom’s position in mediating nucleophilic aromatic substitution (SNAr) reactions?

Methodological Answer:

- Activation Effects : The electron-withdrawing azetidine group at C2 activates C5-Br for SNAr. Kinetic studies (e.g., using NaSMe in DMSO) show faster substitution at C5 vs. C3-Cl due to resonance stabilization of the Meisenheimer complex .

- Leaving Group Ability : Bromine’s lower electronegativity (vs. chlorine) facilitates departure, but steric hindrance from the azetidine group may offset this advantage.

- Competing Pathways : Under harsh conditions (e.g., high temperature), elimination to form a pyridyne intermediate may occur. Use mild nucleophiles (e.g., amines) and low temperatures (≤ 50°C) to favor substitution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.